molecular formula C9H5ClFNO2 B3101219 4-chloro-7-fluoro-1H-indole-2-carboxylic acid CAS No. 1388049-76-0

4-chloro-7-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B3101219
CAS No.: 1388049-76-0
M. Wt: 213.59 g/mol
InChI Key: HQSLSQRZRMJPKS-UHFFFAOYSA-N
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Description

4-chloro-7-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique substitution pattern, is of interest for various scientific research applications.

Scientific Research Applications

4-chloro-7-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “4-chloro-7-fluoro-1H-indole-2-carboxylic acid”, and screening their different pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Bartoli indole synthesis, where isopropenylmagnesium bromide reacts with a suitable nitroarene precursor under controlled conditions . The reaction is carried out in tetrahydrofuran (THF) at low temperatures (around -40°C) to achieve good yields.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of halogenated indoles .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic substitution: Reagents like bromine or nitric acid can be used under mild conditions.

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-fluoro-1H-indole-2-carboxylic acid
  • 7-chloro-5-fluoro-1H-indole-2-carboxylic acid
  • 4-chloro-7-fluoro-6-methyl-1H-indole-2-carboxylic acid

Uniqueness

4-chloro-7-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-chloro-7-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSLSQRZRMJPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388049-76-0
Record name 4-chloro-7-fluoro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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